molecular formula C9H7KO4 B12772545 Aspirin potassium CAS No. 25817-25-8

Aspirin potassium

Cat. No.: B12772545
CAS No.: 25817-25-8
M. Wt: 218.25 g/mol
InChI Key: JTHVJAYASQZXKB-UHFFFAOYSA-M
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Description

Aspirin potassium is a water-soluble potassium salt of acetylsalicylic acid, offered as a high-purity reagent for scientific investigation. Its primary research value lies in its enhanced dissolution properties compared to the free acid form, making it particularly useful in in vitro and pre-clinical studies where rapid absorption or consistent bioavailability is a critical parameter. This compound is a non-selective, irreversible inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes. Researchers utilize this mechanism to study platelet aggregation, inflammatory pathways, and pain signaling in model systems. Applications for this compound in a research setting include, but are not limited to, explorations into cardiovascular biology, the pathophysiology of inflammation, and the screening of novel analgesic formulations. This product is intended for research purposes by qualified laboratory or scientific professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25817-25-8

Molecular Formula

C9H7KO4

Molecular Weight

218.25 g/mol

IUPAC Name

potassium;2-acetyloxybenzoate

InChI

InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1

InChI Key

JTHVJAYASQZXKB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aspirin potassium typically involves the reaction of acetylsalicylic acid with potassium hydroxide. The reaction can be represented as follows:

C9H8O4+KOHC9H7KO4+H2O\text{C}_9\text{H}_8\text{O}_4 + \text{KOH} \rightarrow \text{C}_9\text{H}_7\text{KO}_4 + \text{H}_2\text{O} C9​H8​O4​+KOH→C9​H7​KO4​+H2​O

    Starting Materials: Acetylsalicylic acid and potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature. The mixture is stirred until the acetylsalicylic acid is completely dissolved and reacts with potassium hydroxide to form potassium acetylsalicylate and water.

    Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

    Bulk Mixing: Large quantities of acetylsalicylic acid and potassium hydroxide are mixed in industrial reactors.

    Controlled Reaction: The reaction conditions are carefully controlled to ensure complete conversion of the reactants to the desired product.

    Purification and Drying: The product is purified through filtration and drying processes to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Aspirin potassium undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form salicylic acid and potassium acetate.

    Esterification: It can react with alcohols to form esters.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or dilute acids can be used to hydrolyze this compound.

    Esterification: Alcohols and acid catalysts (such as sulfuric acid) are used for esterification reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

    Hydrolysis: Salicylic acid and potassium acetate.

    Esterification: Various esters of salicylic acid.

    Oxidation: Oxidized derivatives of salicylic acid.

Scientific Research Applications

Cardiovascular Health

Role in Cardiovascular Disease Prevention

Aspirin is commonly prescribed for cardiovascular disease prevention due to its antiplatelet effects. Recent studies have shown that aspirin treatment can significantly reduce mortality rates among patients with community-acquired pneumonia (CAP), particularly in elderly populations. A study indicated that patients receiving aspirin had a 28-day mortality rate of 20.46%, compared to higher rates in non-users, suggesting a protective effect against severe outcomes in this demographic .

Table 1: Mortality Rates in CAP Patients Treated with Aspirin

Group28-Day Mortality Rate (%)
Aspirin Users20.46
Non-Aspirin UsersHigher than 20.46

Management of Pain and Inflammation

Efficacy in Pain Relief

Aspirin potassium has been studied for its effectiveness in managing pain and inflammation, particularly in conditions such as arthritis and other inflammatory disorders. The potassium component may enhance the solubility and absorption of aspirin, leading to quicker onset of action compared to standard formulations.

Renal Implications

Case Study: Aspirin-Induced Hyperkalemia

A notable case report highlighted the potential for low-dose aspirin therapy to induce hyperkalemia (elevated serum potassium levels) in susceptible individuals. A patient with coronary artery disease experienced persistent hyperkalemia while on low-dose aspirin therapy, which resolved rapidly upon discontinuation of the medication . This underscores the need for careful monitoring of potassium levels in patients receiving this compound, especially those with pre-existing renal conditions.

Table 2: Patient Outcomes Following Discontinuation of Aspirin

ParameterBefore DiscontinuationAfter Discontinuation
Serum Potassium (mEq/L)ElevatedNormal
Blood Pressure (mmHg)UncontrolledControlled

Pharmacokinetics and Metabolism

Aspirin is rapidly absorbed from the gastrointestinal tract, with varying absorption rates depending on the formulation. Studies have demonstrated that enteric-coated formulations exhibit delayed absorption compared to plain aspirin, which can influence therapeutic outcomes . Understanding these pharmacokinetics is crucial for optimizing dosing regimens.

Mechanism of Action

Aspirin potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever.

Molecular Targets and Pathways

    Cyclooxygenase (COX) Enzymes: this compound irreversibly inhibits COX-1 and COX-2 enzymes.

    Prostaglandin Pathway: The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain.

Comparison with Similar Compounds

Aspirin (Acetylsalicylic Acid, ASA)

  • Pharmacokinetics : Standard aspirin has a bioavailability of ~50–70% due to first-pass metabolism. Its absorption is pH-dependent and slower in acidic environments .
  • Formulation Advantages : Aspirin potassium’s enhanced solubility may bypass these limitations, offering quicker absorption, akin to buffered or effervescent aspirin formulations .
  • Safety : Both forms carry gastrointestinal (GI) toxicity risks, but potassium salts may pose additional risks in patients with renal impairment or hyperkalemia .

Sodium Salicylate

  • Clinical Use : Less effective for cardiovascular prophylaxis but preferred in patients with aspirin-induced asthma .
  • Potassium vs. Sodium Salts : Potassium salts may reduce sodium load, benefiting hypertensive patients, but require monitoring of serum potassium levels .

Clopidogrel

  • Mechanism: A thienopyridine antiplatelet agent inhibiting P2Y12 receptors, complementary to aspirin’s COX-1 inhibition.
  • Efficacy : Dual therapy (aspirin + clopidogrel) reduces stroke risk in high-risk patients but increases bleeding complications .
  • Advantage of this compound : Aspirin’s rapid onset (if potassium salt enhances absorption) may be preferable in acute settings, whereas clopidogrel requires metabolic activation .

Ibuprofen and Naproxen

  • COX Selectivity: Both are non-selective COX inhibitors but reversible, unlike aspirin’s irreversible action. Ibuprofen antagonizes aspirin’s antiplatelet effects when taken concomitantly .
  • Potassium Formulation : this compound’s faster absorption could provide quicker pain relief compared to standard NSAIDs, though with similar GI risks .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Key Parameters of this compound and Similar Compounds

Compound Bioavailability Time to Peak (hr) Half-Life (hr) COX-1/COX-2 Selectivity Key Clinical Use
This compound ~70–80%* 0.5–1* 2–3* COX-1 > COX-2 Acute pain, antiplatelet
Standard Aspirin 50–70% 1–2 2–3 COX-1 > COX-2 Chronic CVD prophylaxis
Sodium Salicylate >90% 1–2 2–6 COX-2 ≥ COX-1 Inflammatory conditions
Clopidogrel >50% 1–3 6–8 P2Y12 inhibition Post-stent thrombosis
Ibuprofen ~80% 1–2 2–4 Non-selective Acute pain, inflammation

*Inferred from soluble aspirin formulations .

Q & A

Q. Table 1: Example TLC Results for this compound Synthesis

CompoundRf ValueObservation (UV Light)
This compound0.65Single spot
Salicylic Acid0.45Secondary spot (impurity)

Basic: How can researchers optimize TLC conditions for analyzing this compound in mixed formulations?

Answer:

  • Plate Preparation : Use silica gel plates activated at 110°C for 30 minutes.
  • Spotting : Dissolve samples in ethyl acetate (3–10 drops) and spot 2–3 times to concentrate the sample .
  • Solvent System : Ethyl acetate:hexane (3:1) provides optimal separation of ASA, caffeine, and salicylic acid.
  • Detection : UV light (254 nm) or iodine vapor to visualize non-UV-active compounds .

Methodological Tip : Pre-run the TLC chamber with solvent for 10 minutes to saturate the environment and reduce edge effects .

Advanced: What experimental design is recommended for evaluating this compound’s antiplatelet efficacy?

Answer:

  • In Vitro Aggregation Assay :
    • Blood Collection : Use citrate-anticoagulated whole blood from healthy volunteers.
    • Treatment : Incubate blood with this compound (e.g., 75 mg daily for 5 days) .
    • Stimulation : Induce aggregation with collagen (0.5–2.0 µg/mL) using a Chronolog 590-X impedance aggregometer.
    • Parameters : Measure maximum amplitude (Ω), slope (Ω/min), and lag time (seconds) .

Q. Table 2: this compound’s Effect on Collagen-Induced Platelet Aggregation

Collagen (µg/mL)Max Amplitude (Ω)Inhibition (%)Sample Size (N)
0.53.2 ± 1.180%6
2.09.8 ± 2.438%6

Statistical Consideration : Account for inter-individual variability by conducting power analysis (e.g., 80% power with α=0.05) to determine sample size for crossover studies .

Advanced: How should researchers address contradictions in this compound study outcomes?

Answer:

Systematic Review Framework :

  • Inclusion Criteria : Restrict to RCTs, meta-analyses, and studies published in the last decade .
  • Data Extraction : Use dual independent reviewers to minimize bias; resolve discrepancies via arbitration .

Contradiction Analysis :

  • Dose Heterogeneity : Compare studies using low-dose (75 mg) vs. high-dose (≥325 mg) regimens.
  • Population Stratification : Subgroup analysis by age, comorbidities (e.g., diabetes), or genetic factors (e.g., COX-1 polymorphisms) .

Example : A 2015 USPSTF review resolved contradictions in cardiovascular outcomes by stratifying results by bleeding risk and baseline ASCVD status .

Advanced: What methodologies ensure rigor in meta-analyses of this compound’s primary prevention benefits?

Answer:

  • Search Strategy :
    • Databases : MEDLINE, EMBASE, Cochrane Library, and ClinicalTrials.gov , using MeSH terms like "aspirin," "primary prevention," and "cardiovascular events" .
    • Gray Literature : Include conference proceedings and unpublished trials to mitigate publication bias .
  • Quality Assessment : Use the GRADE framework to evaluate risk of bias, inconsistency, and indirectness .

Q. Table 3: Key Steps in Meta-Analysis Workflow

StepAction
Literature SearchMulti-database search with iterative refinement
Data ExtractionIndependent dual extraction with arbitration
Statistical AnalysisFixed-effects or random-effects models
Sensitivity AnalysisExclude high-risk-of-bias studies

Advanced: How can researchers standardize cross-study comparisons of this compound’s pharmacokinetics?

Answer:

  • ADME Profiling :
    • Dose Equivalence : Normalize doses to molar concentrations (e.g., 75 mg ASA ≈ 81 mg this compound).
    • Analytical Methods : Use HPLC or LC-MS to quantify plasma salicylate levels, ensuring calibration with certified reference materials .
  • Population Pharmacokinetics : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like renal function .

Challenge : Address variability in bioavailability due to formulation differences (e.g., enteric-coated vs. immediate-release) .

Basic: What are common pitfalls in this compound synthesis, and how can they be mitigated?

Answer:

  • Pitfall 1 : Incomplete esterification due to moisture.
    Solution : Use anhydrous reagents and dry glassware .
  • Pitfall 2 : Low yield during recrystallization.
    Solution : Optimize solvent ratios (e.g., ethanol:water 3:1) and cooling rate (-20°C for 24 hours) .

Quality Control : Validate purity via FT-IR (characteristic peaks at 1750 cm⁻¹ for ester carbonyl) .

Advanced: What ethical and methodological standards apply to preclinical studies of this compound?

Answer:

  • In Vivo Models : Use species with human-like COX-1/COX-2 expression (e.g., primates) for translational relevance .
  • Dose Translation : Apply allometric scaling (e.g., body surface area adjustment) from animal to human doses .
  • Ethical Reporting : Adhere to ARRIVE guidelines for rigor and reproducibility, including randomization and blinding .

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